Methyl 4-aminopyrrolo[2,1-f][1,2,4]triazine-5-carboxylate
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Overview
Description
Methyl 4-aminopyrrolo[2,1-f][1,2,4]triazine-5-carboxylate is a heterocyclic compound that features a unique bicyclic structure. This compound is part of the pyrrolo[2,1-f][1,2,4]triazine family, which has garnered significant interest due to its diverse biological activities and potential therapeutic applications .
Preparation Methods
The synthesis of methyl 4-aminopyrrolo[2,1-f][1,2,4]triazine-5-carboxylate can be achieved through various synthetic routes. One common method involves the cyclization of pyrrole derivatives with appropriate reagents to form the triazine ring. The reaction conditions typically include the use of bromohydrazone, triazinium dicyanomethylide, or transition metal catalysts . Industrial production methods often involve multistep synthesis and rearrangement of pyrrolooxadiazines to achieve high yields and purity .
Chemical Reactions Analysis
Methyl 4-aminopyrrolo[2,1-f][1,2,4]triazine-5-carboxylate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
Methyl 4-aminopyrrolo[2,1-f][1,2,4]triazine-5-carboxylate has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound has shown potential as an inhibitor of various enzymes and proteins, making it useful in biochemical studies.
Mechanism of Action
The mechanism of action of methyl 4-aminopyrrolo[2,1-f][1,2,4]triazine-5-carboxylate involves its interaction with specific molecular targets. For instance, in antiviral applications, it inhibits RNA-dependent RNA polymerase, thereby preventing viral replication . In cancer therapy, it targets kinases involved in cell proliferation and survival, leading to the inhibition of tumor growth .
Comparison with Similar Compounds
Methyl 4-aminopyrrolo[2,1-f][1,2,4]triazine-5-carboxylate can be compared with other similar compounds such as:
Remdesivir: An antiviral drug that also contains the pyrrolo[2,1-f][1,2,4]triazine moiety and is used to treat COVID-19.
Brivanib Alaninate: An anticancer drug with a similar structure, used to inhibit tumor growth.
BMS-690514: An EGFR inhibitor in clinical trials for cancer treatment.
The uniqueness of this compound lies in its versatile biological activities and its potential for use in various therapeutic applications.
Properties
IUPAC Name |
methyl 4-aminopyrrolo[2,1-f][1,2,4]triazine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O2/c1-14-8(13)5-2-3-12-6(5)7(9)10-4-11-12/h2-4H,1H3,(H2,9,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYEODXNNSJRVQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C(=NC=NN2C=C1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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